molecular formula C19H19FN2OS B2600429 1-ethyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207045-53-1

1-ethyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2600429
CAS No.: 1207045-53-1
M. Wt: 342.43
InChI Key: GUSDXROLBZOQEU-UHFFFAOYSA-N
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Description

1-Ethyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three key structural features:

  • Position 5: A 4-methoxyphenyl group, known for electron-donating effects that modulate electronic properties and binding affinity .

Synthetic routes for analogous compounds (e.g., 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole) involve alkylation of the imidazole core with 4-fluorobenzyl bromide and nucleophilic substitution to introduce the thioether group . The compound’s structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents.

Properties

IUPAC Name

1-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-3-22-18(15-6-10-17(23-2)11-7-15)12-21-19(22)24-13-14-4-8-16(20)9-5-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSDXROLBZOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a compound of interest in medicinal chemistry, particularly for its potential antitumor properties. This article reviews its biological activity, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of imidazole derivatives often involves multi-step reactions, including the introduction of substituents that enhance biological activity. The compound incorporates a 4-fluorobenzyl thio group and a 4-methoxyphenyl moiety, which are critical for its biological efficacy.

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative activity against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • SGC-7901 (gastric cancer)

In vitro assays demonstrated that the compound exhibits an IC50 value comparable to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). For instance, one study reported an IC50 of 4.07 µM against HeLa cells, indicating potent anticancer activity .

Cell LineIC50 Value (µM)Comparison with Control
HeLa4.07More effective than 5-FU
A54910.96Comparable to MTX
SGC-79012.96Stronger than MTX

The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis. Key findings include:

  • Increased Bax Expression : The compound significantly upregulates Bax, a pro-apoptotic protein.
  • Decreased Bcl-2 Expression : It concurrently downregulates Bcl-2, an anti-apoptotic protein.
  • Caspase Activation : The activation of caspase-3 was noted, indicating a shift towards apoptotic pathways.

In a study utilizing Hoechst/PI double staining, the apoptosis rate in HeLa cells treated with the compound was reported at 68.2%, compared to 39.6% for the control drug 5-FU .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the imidazole ring appears to influence biological activity significantly:

  • Substituent Effects : Compounds with electron-donating groups showed enhanced antitumor activity compared to those with electron-withdrawing groups.
  • Alkyl Chain Length : Variations in the alkyl chain length were found to directly impact antiproliferative potency.

Case Studies

A notable case study involved the evaluation of multiple derivatives based on the core structure of this compound. The results indicated that modifications leading to increased hydrophobicity contributed positively to anticancer efficacy.

Comparison with Similar Compounds

Key Observations:

Position 1 Substitution: The ethyl group in the target compound may improve metabolic stability compared to methyl (3a) or hydrogen (2) substituents, as bulkier alkyl groups often reduce cytochrome P450-mediated oxidation .

Position 2 Substitution: The thioether group in the target compound offers flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals contacts) absent in styryl (3a) or unsubstituted (2) analogues .

Position 5 Substitution :

  • The 4-methoxyphenyl group is conserved in multiple analogues (target, 3a, 2) and is critical for ALOX15 inhibition, as its electron-donating methoxy group optimizes interactions with the enzyme’s hydrophobic pocket .

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